5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide
CAS No.: 375350-27-9
Cat. No.: VC21479192
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 375350-27-9 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29g/mol |
| IUPAC Name | 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) |
| Standard InChI Key | GXDIXIQKOUWJTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN |
Introduction
Chemical Identity and Structural Properties
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a precisely defined chemical entity with well-documented identification parameters. The compound's key chemical identifiers are presented in Table 1 below:
| Parameter | Value |
|---|---|
| CAS No. | 375350-27-9 |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide |
| Standard InChI | InChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17) |
| Standard InChIKey | GXDIXIQKOUWJTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN |
| Solubility | 25 µg/mL |
| PubChem Compound ID | 586918 |
The structural composition of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide features several key functional groups that contribute to its chemical behavior:
Structural Components
The molecule consists of a 2,5-dimethylphenoxy group connected to a furan-2-carbohydrazide moiety via a methylene bridge. This arrangement creates a compound with both hydrophobic (aromatic rings and methyl groups) and hydrophilic (hydrazide) regions, giving it potentially interesting solubility characteristics and biological interactions.
Physical Properties
The compound exists as a solid at room temperature, with limited water solubility of approximately 25 µg/mL. This relatively low aqueous solubility suggests predominant lipophilic character, which may influence its applications in various research settings. The compound's molecular structure enables potential hydrogen bonding through its hydrazide group, which may facilitate interactions with biological receptors or other target molecules.
Chemical Reactivity and Properties
The chemical behavior of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is influenced by its functional groups, each contributing distinct reactivity patterns.
Hydrazide Functional Group
The carbohydrazide (-C(O)NHNH₂) component is particularly reactive, with the following potential reactions:
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Condensation reactions with aldehydes or ketones to form hydrazones
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Coordination with metal ions through the nitrogen atoms
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Acylation reactions at the terminal -NH₂ group
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Potential reduction to form amines
Furan Moiety
The furan ring possesses unique properties:
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Aromatic character with electron-rich nature
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Susceptibility to electrophilic aromatic substitution reactions
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Potential for Diels-Alder reactions as a diene
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Possible ring-opening reactions under acidic conditions
Phenoxy Linkage
The phenoxy methyl bridge serves as a flexible spacer between the two aromatic systems and might undergo:
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Cleavage under strong acidic or basic conditions
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Oxidation of the benzylic position
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Substitution reactions on the aromatic ring
Structural Analogs and Comparative Analysis
Several structural analogs of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide have been documented in the chemical literature, providing comparative insights through their similarities and differences.
Related Compounds
Table 2 presents a comparison of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide with structurally similar compounds:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide | 375350-27-9 | C₁₄H₁₆N₂O₃ | 260.29 g/mol | Reference compound |
| 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbohydrazide | 886496-20-4 | C₁₄H₁₆N₂O₃ | 260.29 g/mol | Position of methyl groups (2,3 vs 2,5) |
| 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide | 861508-50-1 | C₁₄H₁₅ClN₂O₃ | 294.73 g/mol | Contains chlorine atom; different methyl positions |
| 5-[(dimethylamino)methyl]furan-2-carbohydrazide | 103852-00-2 | C₈H₁₃N₃O₂ | 183.21 g/mol | Dimethylamino group instead of dimethylphenoxy |
Structure-Activity Relationship Considerations
The positional isomerism of methyl groups on the phenoxy ring (as seen in the 2,3- versus 2,5-dimethyl analogs) may significantly influence:
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Molecular conformation and torsional angles
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Electronic distribution across the molecule
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Steric hindrance affecting reaction sites
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Binding affinity to potential biological targets
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Solubility and partition coefficient values
These structural variations can lead to meaningful differences in biological activity and physicochemical properties, which may be exploited in rational drug design or material development applications.
Research Limitations and Future Directions
Current Research Limitations
The available literature on 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide appears limited, with most information focused on basic chemical identity rather than extensive applications or properties. This represents a significant research gap that may be addressed through:
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Comprehensive physicochemical characterization
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Systematic biological activity screening
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Investigation of reaction behavior and synthetic applications
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Computational studies to predict properties and interactions
Future Research Directions
Future research on 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide may focus on:
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Development of improved synthetic routes with higher yields and purity
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Exploration of biological activities against various targets
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Investigation of coordination chemistry with transition metals
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Establishment of structure-activity relationships through systematic modification of the structure
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Application in materials science, particularly in areas requiring controlled self-assembly or stimuli-responsive behavior
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